molecular formula C18H18BrNO2 B15244551 2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Katalognummer: B15244551
Molekulargewicht: 360.2 g/mol
InChI-Schlüssel: XMUOYYZFGJFCHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is an organic compound with a complex structure that includes a bromophenyl group, a tetrahydroquinoline core, and a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves multi-step organic reactions One common method involves the initial formation of the tetrahydroquinoline core through a cyclization reactionThe final step involves the addition of the carboxylic acid group through a carboxylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The tetrahydroquinoline core can also participate in various biochemical pathways, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-Chlorophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
  • 2-(3-Fluorophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
  • 2-(3-Methylphenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Uniqueness

The presence of the bromophenyl group in 2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it distinct from other similar compounds with different substituents .

Eigenschaften

Molekularformel

C18H18BrNO2

Molekulargewicht

360.2 g/mol

IUPAC-Name

2-(3-bromophenyl)-4,4-dimethyl-2,3-dihydro-1H-quinoline-8-carboxylic acid

InChI

InChI=1S/C18H18BrNO2/c1-18(2)10-15(11-5-3-6-12(19)9-11)20-16-13(17(21)22)7-4-8-14(16)18/h3-9,15,20H,10H2,1-2H3,(H,21,22)

InChI-Schlüssel

XMUOYYZFGJFCHN-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(NC2=C(C=CC=C21)C(=O)O)C3=CC(=CC=C3)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.